3-Fluorothiophene-2-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
258522-49-5 |
|---|---|
Molecular Formula |
C5H5FN2OS |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-fluorothiophene-2-carbohydrazide |
InChI |
InChI=1S/C5H5FN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) |
InChI Key |
MJOKCXMZHCITKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1F)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluorothiophene 2 Carbohydrazide and Its Derivatives
Precursor Synthesis and Functionalization Strategies
The synthesis of the target carbohydrazide (B1668358) heavily relies on the availability of suitable precursors, primarily fluorinated thiophene (B33073) carboxylates. The introduction of fluorine into the thiophene ring and subsequent functionalization present unique synthetic challenges.
The preparation of fluorinated thiophene carboxylates, such as methyl 3-fluorothiophene-2-carboxylate, is a key initial step. One established method involves the Schiemann reaction, which utilizes the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. For instance, methyl 3-fluorothiophene-2-carboxylate can be synthesized from methyl 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate. thieme-connect.de This approach, while effective, can sometimes be hampered by low yields and the need for careful handling of potentially hazardous reagents. thieme-connect.de
The synthesis of 3-fluorothiophene-2-carboxylic acid has also been achieved from thiophene-2-carboxylic acid using n-butyllithium and N-fluorobenzenesulfonimide, although this method requires a large excess of the expensive and hygroscopic fluorinating agent. thieme-connect.de
Table 1: Comparison of Synthetic Routes to Fluorinated Thiophene Precursors
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Schiemann Reaction | Methyl 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate | Heat | Established method | Low yields, potentially hazardous |
| Direct Fluorination | Thiophene | Fluorinating agent | Direct approach | Mixture of isomers, difficult purification |
| Halogen Exchange | 3-Bromothiophene | n-BuLi, Perchloryl fluoride | Specific isomer formation | Dangerous reagents |
| n-BuLi/NFSI | Thiophene-2-carboxylic acid | n-BuLi, N-fluorobenzenesulfonimide | Direct carboxylation and fluorination | Expensive and hygroscopic reagent, large excess needed |
The standard and most common method for converting a carboxylic acid ester to a carbohydrazide is through hydrazinolysis. This reaction typically involves heating the ester precursor, such as ethyl 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylate, with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like absolute ethanol. nih.gov This process is generally high-yielding and straightforward. nih.gov The resulting carbohydrazide can then be isolated by cooling the reaction mixture and filtering the precipitated solid. nih.gov
The progress of the reaction can be monitored by spectroscopic methods. For example, in the IR spectrum of the resulting carbohydrazide, the appearance of a broad stretching band for the N-H group and a characteristic carbonyl stretching band, along with the disappearance of the ester's alkoxy signal in the NMR spectrum, confirms the conversion. nih.gov
An efficient alternative for preparing thiophenecarbohydrazides involves the reaction of activated esters or amides with hydrazine, which can produce yields greater than 90% with high purity. hhu.deresearchgate.net This method can be particularly useful for substrates where direct hydrazinolysis of the ester is sluggish or leads to side products. The activation of the carboxylic acid can be achieved using reagents like dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). hhu.de
Direct Synthesis Routes to 3-Fluorothiophene-2-carbohydrazide
While direct synthesis routes to this compound are not extensively documented, the general strategy would likely involve the direct conversion of 3-fluorothiophene-2-carboxylic acid to the corresponding hydrazide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or an activated ester, followed by reaction with hydrazine. This two-step, one-pot approach avoids the isolation of the intermediate ester.
A novel and efficient method for the direct conversion of 2-thiophenecarboxylic acid derivatives into hydrazides has been reported. hhu.de This process involves the preparation of activated 2-thiophencarboxylate esters or amides using 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCCI), followed by treatment with hydrazine. This method provides excellent yields under mild conditions and could theoretically be applied to 3-fluorothiophene-2-carboxylic acid. hhu.de
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. While specific examples for this compound are not prevalent in the reviewed literature, general green synthetic approaches for related compounds can be considered. These include the use of solvent-free reaction conditions, microwave irradiation, and the development of catalytic methods to reduce waste and energy consumption. researchgate.netajgreenchem.comajgreenchem.com
For instance, the synthesis of carbohydrazide derivatives has been achieved under solvent-free conditions, which minimizes the use of volatile organic compounds. ajgreenchem.com Microwave-assisted synthesis has also been shown to accelerate the formation of carbohydrazides from their corresponding esters, often leading to higher yields in shorter reaction times. rsc.org The development of catalytic methods for the formation of the C-N bond in the hydrazide moiety is another area of interest, aiming to replace stoichiometric activating agents with more sustainable catalytic alternatives. hhu.de
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.
In the hydrazinolysis of ester precursors, the choice of alcohol as a solvent and the amount of hydrazine hydrate can significantly impact the reaction rate and yield. nih.gov For the synthesis of the fluorinated thiophene precursor via the Schiemann reaction, the thermal decomposition conditions, including temperature and the presence of a solid support like sand, are critical for achieving a successful outcome. thieme-connect.de
For methods involving the activation of carboxylic acids, the choice of coupling agents and additives (e.g., DCCI, HOBt) and the reaction time are important variables to optimize for efficient conversion to the hydrazide. hhu.de The purification of the final product, often through recrystallization, is also a key step in obtaining high-purity this compound. nih.gov
Table 2: Key Parameters for Optimization in Hydrazide Synthesis
| Parameter | Influence on Reaction | Typical Conditions/Considerations |
| Solvent | Affects solubility of reactants and reaction rate. | Ethanol, methanol, or other alcohols are common for hydrazinolysis. |
| Temperature | Influences reaction kinetics; higher temperatures can increase rate but also lead to side products. | Refluxing is common for hydrazinolysis. nih.gov |
| Reagent Stoichiometry | Excess hydrazine hydrate is often used to drive the reaction to completion. | A molar excess of hydrazine hydrate is typical. nih.gov |
| Activating Agents | For direct conversion from carboxylic acids, the choice of activating agent is critical. | DCCI/HOBt is an effective combination. hhu.de |
| Reaction Time | Sufficient time is needed for complete conversion. | Monitored by techniques like TLC. nih.gov |
| Purification Method | Crucial for obtaining a high-purity final product. | Recrystallization is a common and effective method. nih.gov |
Stereoselective Synthesis Approaches for Analogues
While this compound itself is achiral, the synthesis of chiral analogues is an important area of research, particularly for applications in medicinal chemistry where stereochemistry can have a profound impact on biological activity. Stereoselective synthesis would involve the introduction of one or more stereocenters into the molecule in a controlled manner.
Approaches to stereoselective synthesis could include:
Use of Chiral Auxiliaries: A chiral auxiliary could be attached to the thiophene ring or the carbohydrazide moiety to direct the stereochemical outcome of a subsequent reaction. The auxiliary would then be removed to yield the enantiomerically enriched product.
Asymmetric Catalysis: The use of chiral catalysts for key bond-forming reactions, such as C-C or C-heteroatom bond formation, can induce asymmetry and lead to the desired stereoisomer.
Resolution of Racemates: A racemic mixture of a chiral analogue could be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Although specific examples of stereoselective synthesis for analogues of this compound were not found in the initial search, the principles of asymmetric synthesis are well-established and could be applied to this class of compounds.
Chemical Transformations and Reactivity Profiles of 3 Fluorothiophene 2 Carbohydrazide
Condensation Reactions with Carbonyl Compounds to Form Hydrazones and Related Azomethines
The reaction of hydrazides with aldehydes and ketones to form hydrazones is a robust and fundamental transformation in organic chemistry. 3-Fluorothiophene-2-carbohydrazide is expected to readily undergo condensation with a wide array of carbonyl compounds to furnish the corresponding N-acylhydrazones, which are valuable intermediates in the synthesis of various heterocyclic systems and possess potential biological activities.
The general reaction involves the nucleophilic addition of the terminal nitrogen atom of the hydrazide to the electrophilic carbonyl carbon, followed by dehydration to yield the hydrazone product. numberanalytics.com This reaction is typically catalyzed by a small amount of acid. chemtube3d.com
Mechanistic Studies of Hydrazone Formation
The formation of a hydrazone from a carbohydrazide (B1668358) and a carbonyl compound proceeds via a two-step addition-elimination mechanism, which is generally acid-catalyzed. numberanalytics.com
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine (-NH2) group of the carbohydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This attack forms a tetrahedral intermediate known as a carbinolamine. libretexts.org The nitrogen in the hydrazide is considered more nucleophilic than a typical amine due to the alpha effect—the presence of an adjacent atom with lone pair electrons. chemtube3d.com
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the final hydrazone product. In acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a better leaving group (H2O). Subsequent deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond (azomethine group) characteristic of hydrazones. numberanalytics.com The dehydration step is typically the rate-determining step of the reaction at or near neutral pH. nih.gov
Influence of Fluorine Substitution on Reactivity
The fluorine atom at the 3-position of the thiophene (B33073) ring exerts a significant electronic influence on the reactivity of the carbohydrazide moiety.
Effect on the Hydrazide Moiety: Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through the inductive effect (-I effect). This effect decreases the electron density on the thiophene ring and, by extension, on the attached carbohydrazide group. The reduced electron density lowers the nucleophilicity of the terminal -NH2 group. A less nucleophilic hydrazine (B178648) will react more slowly in the initial nucleophilic attack on the carbonyl carbon.
Effect on the Acyl Carbonyl: Conversely, the electron-withdrawing nature of the fluorine atom makes the carbonyl carbon of the carbohydrazide group itself more electrophilic. This increased electrophilicity is relevant in nucleophilic acyl substitution reactions (see Section 3.3).
When reacting with an external carbonyl compound, the dominant factor is the nucleophilicity of the hydrazide's terminal nitrogen. Therefore, the fluorine substituent is expected to slightly decrease the rate of hydrazone formation compared to its non-fluorinated analogue, thiophene-2-carbohydrazide (B147627). However, this deactivating effect is generally not prohibitive, and the reaction is still expected to proceed efficiently under standard conditions.
Table 1: Expected Products of Condensation Reactions This table shows the expected hydrazone products from the reaction of this compound with various representative carbonyl compounds.
| Carbonyl Reactant | Product Name | Expected Product Structure |
| Benzaldehyde | N'-(phenylmethylene)-3-fluorothiophene-2-carbohydrazide | |
| Acetone | N'-(propan-2-ylidene)-3-fluorothiophene-2-carbohydrazide | |
| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-3-fluorothiophene-2-carbohydrazide | |
| Cyclohexanone | N'-(cyclohexylidene)-3-fluorothiophene-2-carbohydrazide |
Cyclocondensation Reactions for Heterocyclic Ring Systems Formation
Carbohydrazides are versatile precursors for the synthesis of a variety of five-membered heterocyclic rings through cyclocondensation reactions. These reactions typically involve the reaction of the carbohydrazide with a reagent containing two electrophilic centers, or an intramolecular cyclization of a hydrazone intermediate.
Synthesis of 1,3,4-Oxadiazoles and 1,2,4-Triazoles from this compound
1,3,4-Oxadiazoles: 2,5-Disubstituted 1,3,4-oxadiazoles can be synthesized from carbohydrazides through several common methods. A prevalent method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. Alternatively, this compound can be directly converted into a 1,3,4-oxadiazole. nih.gov
Reaction with Acid Chlorides/Anhydrides: The carbohydrazide can be acylated with an acid chloride or anhydride (B1165640) to form a diacylhydrazine, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or polyphosphoric acid. nih.gov
Reaction with Orthoesters: Direct reaction with an orthoester, such as triethyl orthoformate, in the presence of a catalyst can yield the corresponding 1,3,4-oxadiazole.
Oxidative Cyclization of Hydrazones: The hydrazone derivatives (formed as in Section 3.1) can undergo oxidative cyclization using reagents like iodine, copper acetate, or bromine in acetic acid to afford 1,3,4-oxadiazoles. nih.govorganic-chemistry.org
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from this compound can also be achieved through established routes. scispace.com
Reaction with Isothiocyanates: A common pathway involves the reaction with an isothiocyanate (R-N=C=S) to form a thiosemicarbazide (B42300) intermediate. Subsequent heating in the presence of a base (like NaOH or NaOEt) promotes cyclization with the elimination of H2S to yield a 1,2,4-triazole-3-thione, which can be further functionalized. scispace.com
Pellizzari Reaction: This method involves the condensation of the carbohydrazide with an amide (e.g., formamide) at high temperatures to produce the 1,2,4-triazole (B32235) ring. scispace.com
Einhorn-Brunner Reaction: This reaction involves the condensation of the hydrazide with diacylamines in the presence of a weak acid to form 1,2,4-triazoles. scispace.com
Formation of Other Fused Heterocycles
The reactivity of the carbohydrazide moiety allows for its use in the synthesis of other heterocyclic systems. For example, reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or diethyl malonate, can lead to the formation of pyrazole (B372694) or pyrazolidinone derivatives, respectively. The initial condensation forms a hydrazone, which then undergoes an intramolecular cyclization via attack of the amide nitrogen onto the second carbonyl group.
Table 2: Potential Heterocyclic Products from this compound
| Reagent | Heterocyclic Product | General Conditions |
| Carbon Disulfide (CS2), KOH | 5-(3-Fluorothiophen-2-yl)-1,3,4-oxadiazole-2-thiol | Reflux in ethanol |
| Phenyl isothiocyanate, then NaOH | 4-Phenyl-5-(3-fluorothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Two steps: formation of thiosemicarbazide, then basic cyclization |
| Acetic Anhydride, then POCl3 | 2-Methyl-5-(3-fluorothiophen-2-yl)-1,3,4-oxadiazole | Acylation followed by cyclodehydration |
| Acetylacetone | 3-(3-Fluorothiophen-2-yl)-5,7-dimethyl-1H-pyrazole | Condensation followed by cyclization, often with acid catalyst |
Nucleophilic Acyl Substitution Pathways
The core reactivity of carboxylic acid derivatives, including carbohydrazides, is defined by nucleophilic acyl substitution. libretexts.orgyoutube.com This reaction involves the replacement of the leaving group attached to the acyl carbon with a nucleophile. For this compound, the leaving group is the hydrazinyl moiety (-NHNH2).
The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.compressbooks.pub
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. libretexts.org
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable (least basic) group as a leaving group.
The reactivity of the carbohydrazide towards nucleophilic acyl substitution is lower than that of more reactive derivatives like acid chlorides or anhydrides, but higher than that of amides. The -NHNH2 group is a moderately good leaving group. The electron-withdrawing fluorine atom on the thiophene ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus enhancing the rate of substitution reactions at the acyl center compared to the non-fluorinated analogue.
Examples of nucleophilic acyl substitution pathways for this compound include:
Hydrolysis: Reaction with water, typically under acidic or basic conditions, would lead to the formation of 3-fluorothiophene-2-carboxylic acid and hydrazine.
Alcoholysis: Reaction with an alcohol under acidic catalysis would yield the corresponding ester, methyl 3-fluorothiophene-2-carboxylate or ethyl 3-fluorothiophene-2-carboxylate, for example.
Aminolysis: Reaction with an amine can lead to the formation of the corresponding amide. However, since the leaving group (hydrazide) and the incoming nucleophile (amine) have similar basicity, these reactions may require forcing conditions to proceed to completion.
The cyclization reactions described in section 3.2 are also examples of intramolecular nucleophilic acyl substitution, where a nucleophilic atom within the same molecule attacks the acyl carbon to form a ring.
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic systems. The outcome of such reactions is controlled by the directing and activating or deactivating effects of the existing substituents.
The fluorine atom at the C3 position is an ortho-, para-directing deactivator. Its high electronegativity withdraws electron density from the ring via the inductive effect, thus deactivating it towards electrophilic attack. However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the ortho (C2 and C4) and para (C5) positions. Given that C2 is already substituted, the directing influence of the fluorine atom is primarily towards the C4 and C5 positions.
The carbohydrazide group (-CONHNH2) at the C2 position is a deactivating meta-director. The carbonyl group is strongly electron-withdrawing, pulling electron density out of the thiophene ring and making it less nucleophilic. This deactivating effect is significant. As a meta-director, it directs incoming electrophiles to the C4 and C5 positions.
Considering the combined influence of both substituents, electrophilic attack is strongly favored at the C5 position. This position is 'para' to the fluorine atom and 'meta' to the carbohydrazide group. Furthermore, the C5 position is an α-position of the thiophene ring, which is inherently more reactive towards electrophilic substitution than the β-positions (like C4). The C4 position is sterically hindered by the adjacent fluorine and carbohydrazide groups and is electronically disfavored. Therefore, electrophilic substitution on this compound is predicted to occur almost exclusively at the C5 position.
While specific experimental data for electrophilic aromatic substitution on this compound is not extensively documented in publicly available literature, predictions can be made for common EAS reactions based on the known reactivity of similarly substituted thiophenes. For instance, the nitration of benzo[b]thiophen-2-carboxylic acid results in substitution on the benzene (B151609) ring, but also shows that the position of substitution is influenced by the existing groups. rsc.org The monobromination of thiophene-3-carboxylic acid yields the 5-bromo-3-thiophenecarboxylic acid, highlighting the directing effect to the available alpha position. vaia.com
Below is a table summarizing the predicted outcomes for key electrophilic aromatic substitution reactions on this compound.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction Type | Reagents | Predicted Major Product | General Conditions |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-3-fluorothiophene-2-carbohydrazide | Mild conditions are necessary to avoid degradation of the thiophene ring. rsc.org |
| Halogenation | Br₂ in Acetic Acid | 5-Bromo-3-fluorothiophene-2-carbohydrazide | Reaction proceeds readily, often without a strong Lewis acid catalyst. researchgate.net |
| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | 5-(Sulfonyl)-3-fluorothiophene-2-carbohydrazide | The reaction is typically reversible. nih.gov |
Note: The products and conditions in this table are predicted based on established principles of electrophilic aromatic substitution on substituted thiophenes, as direct experimental data for this compound was not found in the surveyed literature.
Radical Reactions and Their Potential Applications
The carbohydrazide moiety of this compound opens avenues for a variety of radical reactions, leading to the synthesis of novel heterocyclic systems and potentially bioactive molecules. Hydrazides can be readily converted to hydrazones through condensation with aldehydes or ketones. mdpi.com These N-acylhydrazones are known to be versatile substrates in radical chemistry. nih.govresearchgate.net
One significant potential application lies in radical-mediated cyclization reactions. For instance, thiyl radicals can add to the double bond of an unsaturated hydrazone, initiating a cascade that can lead to the formation of new ring systems. mdpi.com The generation of a radical at the nitrogen or an adjacent carbon can lead to intramolecular cyclization onto the thiophene ring or onto a substituent attached to the hydrazone moiety. Such reactions are powerful tools for constructing complex molecular architectures from relatively simple starting materials.
The resulting products, often novel heterocyclic compounds, are of great interest in medicinal chemistry. Thiophene-hydrazone derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govnih.govfrontiersin.orguobaghdad.edu.iqmdpi.comnih.gov The presence of the fluorinated thiophene core in combination with a hydrazone-derived heterocyclic system could lead to compounds with enhanced therapeutic potential. The fluorine atom can improve metabolic stability and binding affinity of the molecule to biological targets. rsc.orgrsc.org
For example, novel thiophene/hydrazone derivatives have been synthesized and investigated for their in vitro and in silico activity against pancreatic cancer. researchgate.net Another area of application is in the development of new antimicrobial agents. Numerous studies have highlighted the potent antibacterial and antifungal properties of hydrazide-hydrazone derivatives, including those incorporating a thiophene ring. researchgate.netnih.govnih.govmdpi.com Therefore, this compound serves as a valuable starting material for the synthesis of libraries of hydrazones that can be screened for various biological activities.
Furthermore, photochemical reactions of fluorinated thiophenes are another area of interest. Dithienylethenes containing fluorinated thiophene rings have been studied for their photochromic properties, which have applications in molecular switches and data storage. researchgate.net While the carbohydrazide group would modify these properties, photochemical transformations of this compound could lead to novel photoresponsive materials.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules. For derivatives of thiophene (B33073), DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p) or DGDZVP, are employed to predict molecular structures and vibrational frequencies. bohrium.comnih.gov
In studies of related thiophene derivatives, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net For instance, in a study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl), theoretical bond lengths and angles calculated by DFT showed good correlation with experimental data. nih.gov The absence of negative vibration wavenumbers in the calculated vibrational spectra confirms the stability of the optimized structure. nih.gov For 3-Fluorothiophene-2-carbohydrazide, it is expected that the introduction of the fluorine atom at the 3-position would influence the electron distribution and geometry of the thiophene ring. DFT calculations would be crucial to precisely model these effects and determine the most stable conformation of the molecule.
| Property | Description | Relevance to this compound |
| Geometry Optimization | Finding the lowest energy arrangement of atoms in a molecule. | Predicts the 3D structure, including bond lengths and angles, which are fundamental for understanding its properties. |
| Electronic Structure | Describing the arrangement of electrons in molecular orbitals. | Determines the molecule's reactivity, spectroscopic properties, and how it will interact with other molecules. |
| Vibrational Frequencies | Calculating the frequencies of molecular vibrations. | Correlates with experimental IR and Raman spectra, confirming the structure and providing insights into bonding. nih.gov |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability.
| Orbital | Description | Significance for Reactivity |
| HOMO | The highest energy molecular orbital that contains electrons. | Associated with the molecule's ability to act as an electron donor (nucleophilicity). |
| LUMO | The lowest energy molecular orbital that does not contain electrons. | Associated with the molecule's ability to act as an electron acceptor (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. mdpi.com |
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In computational studies of related thiophene compounds, MEP analysis has been used to identify reactive sites. bohrium.com For this compound, the MEP surface would likely show a negative potential around the oxygen and nitrogen atoms of the carbohydrazide (B1668358) group and the fluorine atom, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the hydrazide group would exhibit a positive potential, making them susceptible to nucleophilic attack.
| MEP Region | Color Code | Interpretation |
| Negative Potential | Red/Yellow | Electron-rich areas, favorable for electrophilic attack. |
| Positive Potential | Blue | Electron-poor areas, favorable for nucleophilic attack. |
| Neutral Potential | Green | Regions of neutral charge. |
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer.
The stabilization energy (E(2)) calculated in NBO analysis quantifies the strength of these donor-acceptor interactions. In studies of thiophene derivatives, NBO analysis has been used to understand the delocalization of electron density and the stability of the molecule. nih.gov For this compound, NBO analysis could elucidate the interactions between the lone pairs of the fluorine, oxygen, and nitrogen atoms with the antibonding orbitals of the thiophene ring and the carbohydrazide moiety, providing insight into the molecule's electronic stability.
| NBO Interaction | Description | Significance |
| Donor Orbital | A filled orbital, such as a bonding orbital or a lone pair. | Represents a source of electron density. |
| Acceptor Orbital | An empty or partially filled orbital, such as an antibonding orbital. | Represents a destination for electron density. |
| Stabilization Energy (E(2)) | The energy associated with the delocalization of electrons from a donor to an acceptor orbital. | A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Hypothesis Generation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used in drug discovery to screen virtual libraries of compounds and to generate hypotheses about how a ligand might interact with a biological target. bepls.comnih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time.
| Computational Technique | Purpose | Application to this compound |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein. | Can generate hypotheses about potential biological targets and the key interactions driving binding. bepls.comnih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Can assess the stability of the predicted ligand-protein complex and refine the binding hypothesis. |
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and a particular property. These models can then be used to predict the properties of new, unsynthesized compounds.
While no specific QSPR studies for this compound have been reported, QSPR models have been developed for other classes of fluorinated compounds and heterocyclic systems. mdpi.comresearchgate.net For example, a QSPR model was developed to predict the organic carbon-normalized sorption coefficients of perfluorinated and polyfluoroalkyl substances (PFAS), using molecular descriptors such as the energy of the LUMO (ELUMO). mdpi.com Another study developed QSPR models for furan (B31954) derivatives as corrosion inhibitors, using a range of electronic and physicochemical descriptors. digitaloceanspaces.com A QSPR study on this compound and its analogues could potentially predict various properties, such as solubility, lipophilicity, or even biological activity, based on a set of calculated molecular descriptors. This would require a dataset of related compounds with experimentally determined properties to build and validate the model.
| QSPR Component | Description | Potential Application |
| Molecular Descriptors | Numerical values that represent the chemical and physical characteristics of a molecule. | Could include electronic, topological, and constitutional descriptors for this compound and its analogs. |
| Statistical Model | A mathematical equation that correlates the descriptors with the property of interest. | Could be used to predict properties like solubility, melting point, or a specific biological activity. |
| Model Validation | The process of assessing the predictive ability of the QSPR model. | Ensures the reliability of the model for making predictions on new compounds. |
Coordination Chemistry and Metal Complexation
3-Fluorothiophene-2-carbohydrazide as a Ligand Precursor
This compound serves as a foundational building block, or ligand precursor, for the synthesis of more complex polydentate ligands, primarily through condensation reactions. The presence of a reactive hydrazide moiety (-CONHNH₂) allows for facile reaction with aldehydes and ketones to form Schiff bases. These Schiff base derivatives often possess enhanced chelating capabilities, with additional donor sites from the imine nitrogen and potentially a hydroxyl or other functional group from the aldehyde or ketone reactant. The fluorine atom at the 3-position of the thiophene (B33073) ring is expected to exert a significant electron-withdrawing effect, which can modulate the basicity of the donor atoms and, consequently, the stability and electronic properties of the resulting metal complexes.
The versatility of carbohydrazide (B1668358) derivatives is evident in the synthesis of various Schiff base ligands. For instance, new Schiff base ligands have been prepared from the reaction of carbohydrazide with aldehydes like 3,4-dihydroxybenzaldehyde (B13553) and morpholinecarboxaldehyde. pnrjournal.com Similarly, Schiff bases can be formed by condensing o-phenylenediamine (B120857) with thiophene-2-carboxaldehyde. oncologyradiotherapy.com These examples highlight the general reactivity of the carbohydrazide functional group, a reactivity that is central to the role of this compound as a ligand precursor.
Synthesis and Characterization of Metal Complexes with this compound Derivatives
The synthesis of metal complexes with derivatives of thiophene-2-carbohydrazide (B147627) typically involves the reaction of the ligand with a metal salt in an appropriate solvent, often with heating under reflux. The stoichiometry of the reaction, the nature of the metal salt, and the reaction conditions can influence the final structure of the complex.
A notable example is the synthesis of transition metal complexes with Nʹ-(3-hydroxybenzoyl)thiophene-2-carbohydrazide, a close analogue of a this compound derivative. In this study, Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized and their structures were elucidated using a variety of analytical techniques. researchgate.net Similarly, Mn(II) and Co(II) complexes have been prepared by reacting the respective metal chlorides with a Schiff base ligand derived from o-phenylenediamine and thiophene-2-carboxaldehyde in a 1:1 molar ratio. oncologyradiotherapy.com The general procedure for synthesizing such complexes often involves refluxing a solution of the Schiff base ligand with a solution of the metal salt for several hours, followed by cooling to precipitate the complex. oncologyradiotherapy.com
The characterization of these complexes is crucial to confirm their formation and to elucidate their structure. Standard techniques include elemental analysis, which provides the empirical formula of the complex, and molar conductivity measurements, which can indicate whether the complex is an electrolyte or non-electrolyte. oncologyradiotherapy.com For instance, molar conductance values in the range of 18.1 to 9.3 S·cm²·mol⁻¹ for some Schiff base complexes suggest their non-electrolytic nature. oncologyradiotherapy.com
Spectroscopic and Structural Analysis of Metal Complexes
Spectroscopic techniques are indispensable for understanding the coordination environment of the metal ion and the structural changes the ligand undergoes upon complexation.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the donor atoms involved in coordination. In the IR spectra of metal complexes of carbohydrazide derivatives, shifts in the vibrational frequencies of key functional groups, such as the C=O (amide I), N-H, and C=N (azomethine) groups, provide evidence of coordination. For example, the appearance of new bands around 709-748 cm⁻¹ and 435-586 cm⁻¹ in the spectra of some metal complexes are attributed to the formation of M-N and M-O bonds, respectively. oncologyradiotherapy.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and its complexes in solution. Changes in the chemical shifts of protons and carbons near the coordination sites can confirm the involvement of specific donor atoms in bonding to the metal ion.
UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about their geometry. The d-d transitions observed in the visible region are characteristic of the coordination environment of the metal ion. For instance, the electronic spectra of some Ni(II) complexes display weak bands or shoulders in the regions of 420-480 nm and 500-600 nm, which are assignable to ¹A₁g → ¹B₁g and ¹A₁g → ¹A₂g transitions, respectively, suggesting a planar arrangement of the ligand molecules around the Ni(II) ion. orientjchem.org
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes, further confirming their composition.
| Spectroscopic Technique | Information Obtained | Typical Observations for Thiophene-Carbohydrazide Complexes |
| Infrared (IR) Spectroscopy | Identification of donor atoms | Shift in ν(C=O), ν(N-H), and ν(C=N) bands; Appearance of new ν(M-O) and ν(M-N) bands. oncologyradiotherapy.com |
| UV-Visible Spectroscopy | Geometry of the complex | d-d transitions characteristic of the metal ion's coordination environment. orientjchem.org |
| Mass Spectrometry | Molecular weight and composition | Confirms the stoichiometry of the metal-ligand complex. researchgate.net |
| X-ray Crystallography | Precise 3D structure | Provides detailed bond lengths, angles, and coordination geometry. nih.gov |
Investigation of Coordination Modes and Geometries
Thiophene-carbohydrazide derivatives can act as bidentate or tridentate ligands, depending on the specific structure of the ligand and the reaction conditions. The most common coordination mode involves the carbonyl oxygen and the azomethine nitrogen atoms. mdpi.com In some cases, the thiophene sulfur atom can also participate in coordination, although this is less common.
The resulting metal complexes can adopt various geometries, with octahedral and tetrahedral being the most prevalent. For instance, a series of Co(II), Ni(II), Cu(II), and Zn(II) complexes of Nʹ-(3-hydroxybenzoyl)thiophene-2-carbohydrazide were proposed to have an octahedral geometry. researchgate.net Similarly, Mn(II) and Co(II) complexes with a Schiff base derived from o-phenylenediamine and thiophene-2-carboxaldehyde were found to have a tetrahedral geometry. oncologyradiotherapy.com The coordination number and geometry are influenced by the size and electronic properties of both the metal ion and the ligand.
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes provides insights into their redox properties and their potential applications in areas such as catalysis and sensing. Cyclic voltammetry is a common technique used to study the oxidation and reduction processes of these complexes.
For example, the Co(II) complex of Nʹ-(3-hydroxybenzoyl)thiophene-2-carbohydrazide immobilized on a glassy carbon electrode was used for the electrochemical detection of dopamine (B1211576) and uric acid. researchgate.net The complex exhibited excellent electrochemical performance, demonstrating its potential as a sensor. researchgate.net Electrochemical studies of iron(II) complexes of 2-benzoylpyridine (B47108) thiosemicarbazone revealed that they undergo oxidation to the corresponding iron(III) analogues. researchgate.net The redox processes in metal complexes are often influenced by the nature of the ligand, with the electron-donating or -withdrawing substituents on the ligand affecting the redox potential of the metal center. In the case of this compound derivatives, the electron-withdrawing fluorine atom is expected to make the oxidation of the metal center more difficult.
Applications in Organic Synthesis and Material Science
Utilization as a Synthetic Building Block for Complex Molecules
3-Fluorothiophene-2-carbohydrazide serves as an essential building block in the synthesis of a wide array of complex organic molecules. hhu.denih.gov The carbohydrazide (B1668358) group is a potent nucleophile and can readily react with various electrophiles to form stable covalent bonds, making it a cornerstone for constructing larger, functionalized compounds. hhu.de
The primary reactivity of the carbohydrazide functional group involves its condensation with carbonyl compounds, such as aldehydes and ketones. This reaction typically yields acylhydrazone derivatives, which are themselves important intermediates for further synthetic transformations or can be target molecules with specific biological activities. nih.gov The general scheme for this reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by dehydration.
Furthermore, the hydrazide moiety is a key precursor for the synthesis of various five-membered heterocycles. These reactions are fundamental to medicinal chemistry and drug discovery, as heterocyclic scaffolds are prevalent in many pharmaceutical agents. nih.govresearchgate.net
Table 1: Reactions Utilizing Thiophene-2-carbohydrazide (B147627) as a Building Block
| Reactant | Resulting Structure/Intermediate | Type of Reaction |
|---|---|---|
| Aldehydes or Ketones | Acylhydrazones / Schiff Bases | Condensation |
| 1,3-Dicarbonyl Compounds | Pyrazole (B372694) Derivatives | Cyclocondensation |
| Carbon Disulfide / Isothiocyanates | Thiadiazole or Triazole Derivatives | Cyclization |
This table illustrates the versatility of the carbohydrazide moiety in forming various chemical linkages and heterocyclic systems.
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
This compound, with its reactive hydrazide group, is a suitable component for certain MCRs. For instance, in Ugi-type reactions, a carboxylic acid component can be replaced with a carbohydrazide. The resulting product can be designed to contain other functionalities, such as an azide (B81097) and an alkyne, which can then undergo a subsequent intramolecular cycloaddition to create complex, fused heterocyclic systems like 1,2,3-triazoles. nih.gov This sequential MCR-intramolecular cycloaddition approach is a powerful tool for building diverse molecular libraries for screening purposes. nih.gov The entropic advantage of the intramolecular step often allows the reaction to proceed without a metal catalyst, which is a significant benefit in synthetic chemistry. nih.gov
Precursor for Advanced Heterocyclic Scaffolds
The synthesis of heterocyclic compounds is a major focus of organic and medicinal chemistry due to their wide range of biological activities. nih.gov this compound is an excellent precursor for a variety of advanced heterocyclic scaffolds, particularly those containing nitrogen and sulfur.
One of the most common applications is the synthesis of pyrazole derivatives. nih.govmdpi.com Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms and are found in numerous approved drugs. nih.gov The synthesis is typically achieved through the cyclocondensation of the carbohydrazide with a 1,3-dicarbonyl compound. mdpi.com The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Beyond pyrazoles, this compound can be used to construct other important heterocyclic systems. For example, reaction with carbon disulfide under basic conditions can lead to the formation of oxadiazole or thiadiazole rings. Reaction with isothiocyanates can yield triazole derivatives. researchgate.netresearchgate.net The thiophene (B33073) ring itself is a significant heterocyclic scaffold, and attaching other heterocycles to it via the carbohydrazide linker creates novel molecular frameworks with potential applications in drug discovery and materials science. nih.govchemmethod.com
Table 2: Heterocyclic Scaffolds Derived from Thiophene Carbohydrazide Precursors
| Target Heterocycle | Co-reactant(s) | General Reaction Type |
|---|---|---|
| Pyrazole | 1,3-Diketones, β-Ketoesters | Cyclocondensation |
| 1,3,4-Oxadiazole | Acetic Anhydride (B1165640), Carboxylic Acids | Cyclodehydration |
| 1,3,4-Thiadiazole | Carbon Disulfide | Cyclization |
| 1,2,4-Triazole (B32235) | Isothiocyanates, Amidines | Cyclocondensation |
This table showcases the utility of thiophene carbohydrazide in generating a diverse range of important heterocyclic systems. researchgate.netmdpi.com
Development of Novel Functional Materials (e.g., Luminogens, Polymers)
The thiophene ring is a key building block for conducting and semi-conducting polymers, most notably polythiophenes. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells. nih.gov
While the polymerization of thiophene typically occurs through coupling reactions at the 2- and 5-positions of the thiophene ring, the carbohydrazide group at the 2-position can be used to introduce specific functionalities into the polymer structure. For instance, the carbohydrazide can be used as a handle to attach other functional groups or chromophores to the thiophene monomer before polymerization.
Research has shown that polythiophenes containing various side chains can exhibit interesting properties, including high fluorescence intensity and good thermal stability. nih.govresearchgate.net The incorporation of a 3-fluoro substituent on the thiophene ring can further modulate the electronic properties of the resulting polymer, potentially fine-tuning its band gap and luminescence characteristics. mdpi.com The hydrazone derivatives formed from this compound can act as luminogens, where the extended π-conjugation across the thiophene and the attached aromatic system can lead to strong fluorescence emission. researchgate.net
Table 3: Functional Materials Derived from Thiophene-based Precursors
| Material Type | Key Structural Feature | Potential Application |
|---|---|---|
| Conjugated Polymers (Polythiophenes) | Polymerized thiophene backbone | Organic electronics, sensors |
| Fluorescent Polymers | Polythiophene with fluorescent side chains | OLEDs, bio-imaging |
This table outlines the potential of this compound as a precursor for advanced functional materials.
Advanced Research Perspectives and Future Directions
Design of Next-Generation Fluorinated Thiophene-2-carbohydrazide (B147627) Analogues
The future development of compounds based on the 3-fluorothiophene-2-carbohydrazide template will heavily rely on the rational design of next-generation analogues. The goal is to fine-tune the molecule's properties by making systematic structural modifications. Key strategies include:
Positional Isomerism and Polyfluorination: Exploring the synthesis of other fluorinated isomers, such as 4-fluoro- (B1141089) and 5-fluorothiophene-2-carbohydrazide, could reveal significant differences in reactivity and biological activity. Introducing additional fluorine atoms to create di- or trifluorinated thiophene (B33073) rings is another avenue, although this may present synthetic challenges. researchgate.net
Bioisosteric Replacement: The fluorine atom can be replaced with other functional groups of similar size or electronic character, such as hydroxyl (-OH), cyano (-CN), or trifluoromethyl (-CF3) groups. nih.gov This allows for the modulation of properties like hydrogen bonding capacity, polarity, and metabolic stability. The trifluoromethyl group, in particular, is known to enhance the hydrophobicity of compounds, which can aid in penetrating hydrophobic protein pockets. nih.gov
Substitution on the Thiophene Ring: Introducing other substituents (e.g., alkyl, aryl, or nitro groups) at the vacant positions of the thiophene ring can influence the molecule's steric and electronic profile. This can lead to enhanced selectivity for specific chemical transformations or biological targets.
Exploration of Structure-Activity Relationships for Specific Chemical Transformations
A critical area of future research is the systematic exploration of structure-activity relationships (SAR) for this compound and its analogues. SAR studies aim to correlate specific structural features with the compound's performance in chemical reactions or its biological efficacy.
For chemical transformations, this involves synthesizing a library of analogues with systematic variations and evaluating their reactivity as synthons. For example, in the synthesis of thiophene-based heterocycles, the position of the fluorine atom could influence the regioselectivity of cyclization reactions. The electron-withdrawing nature of fluorine deactivates the aromatic ring, which can protect it from certain metabolic pathways, a principle that can be applied to enhance chemical stability in specific reaction environments. nih.gov
In a biological context, SAR studies are crucial for optimizing therapeutic potential. By testing a series of related compounds, researchers can identify which structural modifications lead to increased potency or selectivity. For instance, studies on other carbohydrazide (B1668358) derivatives have shown that substituents on the phenyl ring can significantly impact insecticidal activity. nih.govnih.gov Similarly, the presence and position of fluorine on the thiophene ring of this compound would be expected to modulate its interaction with biological targets, potentially enhancing its bioavailability and efficacy. wikipedia.org
Integration with High-Throughput Synthesis and Screening Methodologies
To accelerate the discovery process, the integration of this compound chemistry with high-throughput methodologies is essential. This involves the rapid synthesis and evaluation of large libraries of related compounds.
High-Throughput Synthesis: Modern synthetic techniques can be adapted for the rapid production of analogue libraries. Continuous flow synthesis offers a scalable and efficient method for producing acid hydrazides from carboxylic acids with short residence times. acs.org Solid-phase synthesis, another powerful technique, allows for the streamlined creation of peptide hydrazides and other derivatives, often employing greener solvents and reagents. nih.gov Automated synthesis platforms can further accelerate the generation of diverse molecular structures from the this compound core.
High-Throughput Screening (HTS): Once synthesized, these libraries can be rapidly screened for desired properties using automated HTS platforms. For example, in drug discovery, compounds can be tested against a panel of biological targets to identify hits. In materials science, HTS can be used to evaluate the properties of new polymers or materials derived from these thiophene building blocks.
Development of Novel Spectroscopic and Computational Methods for Characterization
Advancements in analytical and computational techniques are providing unprecedented insights into the structure and behavior of molecules like this compound.
Advanced Spectroscopy: While standard techniques like NMR and IR spectroscopy are routine, more advanced methods can provide deeper understanding. For example, solid-state NMR can elucidate the structure and packing of the compound in its crystalline form.
Computational Chemistry: Density Functional Theory (DFT) has become a powerful tool for studying fluorinated organic molecules. nih.gov DFT calculations can be used to:
Optimize molecular geometries and predict structural parameters like bond lengths and angles, which can be validated against experimental X-ray diffraction data. jetir.orgrsc.org
Analyze vibrational spectra (IR and Raman) to aid in the interpretation of experimental results. jetir.org
Investigate electronic properties, such as the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and electronic behavior. nih.gov
Model reaction mechanisms and predict the energies of transition states, providing insights into reaction kinetics and pathways. nih.govrsc.org
Study non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in determining crystal packing and molecular conformation. soton.ac.uk
Future work will likely involve the use of even more sophisticated computational methods, such as high-accuracy DLPNO-(U)CCSD(T), to create detailed reactivity scales and predict the outcomes of chemical reactions with greater certainty. nih.gov
| Method | Application | Key Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Structural Optimization & Vibrational Analysis | Provides calculated geometric parameters (bond lengths, angles) and vibrational frequencies that correlate well with experimental data from XRD and FT-IR. | jetir.org |
| DFT/B3LYP | Tautomerization Studies | Computes the energy and structure of transition states for processes like proton intra-migration, confirming the stability of specific isomers. | rsc.org |
| X-Ray Diffraction (XRD) | Crystal Structure Determination | Confirms the solid-state structure, including molecular conformation and intermolecular interactions like hydrogen bonding. | rsc.org |
| Time-Dependent DFT (TD-DFT) | Electronic Properties | Calculates electronic parameters such as frontier molecular orbital energies (HOMO/LUMO), excitation energies, and absorption spectra. | rsc.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interactions | Identifies and characterizes weak interactions like hydrogen and halogen bonds that influence molecular conformation and crystal packing. | soton.ac.uk |
Investigation of Environmental and Green Chemistry Implications in Synthesis and Application
As with any chemical compound, it is imperative to consider the environmental impact and to develop sustainable practices for the synthesis and application of this compound and its derivatives.
Green Synthesis: There is a strong impetus to move away from traditional synthetic methods that use harsh reagents and large volumes of volatile organic solvents. Greener alternatives for the synthesis of hydrazides are being actively developed:
Microwave-assisted synthesis: This method can dramatically reduce reaction times and often eliminates the need for a solvent. rsc.orgresearchgate.net
Solvent-free grinding: Simply grinding a carboxylic acid with hydrazine (B178648) hydrate (B1144303) at room temperature can produce hydrazides efficiently and without any solvent, simplifying the workup procedure. researchgate.net
Green catalysts: The use of organocatalysts like L-proline provides an environmentally benign approach for synthesizing hydrazide derivatives. mdpi.com
Environmental Implications of Fluorinated Compounds: While fluorination offers many advantages in molecule design, the strength of the carbon-fluorine bond leads to high persistence in the environment. numberanalytics.com Many fluorinated organic compounds, particularly per- and polyfluoroalkyl substances (PFAS), are considered "forever chemicals" due to their resistance to degradation. nih.gov They can accumulate in soil, water, and wildlife, posing potential long-term environmental and health risks. numberanalytics.comacs.orgnih.gov Therefore, future research must include:
Biodegradability studies: Assessing the environmental fate and potential for biodegradation of this compound and its derivatives.
Design for degradation: Investigating molecular design strategies that maintain the beneficial properties conferred by fluorine while incorporating features that allow for eventual environmental degradation.
| Method | Description | Advantages | Disadvantages/Challenges | Reference |
|---|---|---|---|---|
| Conventional Reflux | Heating reagents in a solvent (e.g., ethanol) for several hours. | Well-established and widely used. | Long reaction times, high energy consumption, use of volatile organic solvents. | mdpi.com |
| Microwave Irradiation | Using microwave energy to heat the reaction mixture, often without a solvent. | Rapid reaction times (minutes vs. hours), often higher yields, energy efficient. | Requires specialized equipment. | researchgate.net |
| Solvent-Free Grinding | Mechanically grinding solid reactants together at room temperature. | Eco-friendly (no solvent), simple procedure, mild conditions, easy workup. | May not be suitable for all substrates; scalability can be a concern. | researchgate.net |
| Continuous Flow | Reagents are continuously pumped through a reactor. | Excellent scalability, precise control over reaction conditions, short reaction times, improved safety. | Requires specialized flow chemistry equipment. | acs.org |
| Solid-Phase Synthesis | One reactant is attached to a solid support, and reagents are passed over it in solution. | Simplified purification, potential for automation and greener solvents. | Requires attachment to and cleavage from the resin support. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
